![molecular formula C18H12ClF2N3O2 B2372106 2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034508-30-8](/img/structure/B2372106.png)
2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C18H12ClF2N3O2 and its molecular weight is 375.76. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
- The synthesis process of compounds related to this chemical structure has been studied, focusing on achieving high diastereoselection and evaluating different synthetic routes. For instance, Butters et al. (2001) examined the diastereocontrol in the synthesis of related compounds, emphasizing the importance of pyrimidine substitution patterns and reaction conditions in achieving optimal results (Butters et al., 2001).
Antineoplastic Activity
- The antineoplastic (anti-cancer) activity of derivatives of this compound has been a significant area of research. Abdel-Hafez (2007) synthesized a series of 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, evaluating their antineoplastic activity against various cancer cell lines (Abdel-Hafez, 2007).
Anticonvulsant Agents
- Research has also explored the use of structurally similar compounds as anticonvulsants. Murthy and Knaus (1999) investigated pyrimido[1,4]diazepin-2-one analogs and evaluated their effectiveness as anticonvulsant agents (Murthy & Knaus, 1999).
Herbicidal Activity
- The compound has applications in agriculture, particularly in herbicide development. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea, a derivative, and found it to exhibit significant herbicidal activity (Liu Chang-chun, 2006).
Antinociceptive and Anti-inflammatory Properties
- Some derivatives of this compound have been studied for their potential antinociceptive (pain-relieving) and anti-inflammatory properties. Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their effectiveness in these areas (Selvam et al., 2012).
Anti-Lung Cancer Activity
- Research into anti-cancer properties extends to specific cancer types, such as lung cancer. Hammam et al. (2005) synthesized novel fluoro substituted Benzo[b]pyran derivatives and tested their activity against lung cancer cells (Hammam et al., 2005).
Antitumor Screening
- The compound and its derivatives have been subject to antitumor screening, revealing promising results. Becan and Wagner (2008) synthesized new derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones and screened them for antitumor activity, identifying compounds with significant efficacy (Becan & Wagner, 2008).
Bactericidal and Fungicidal Activity
- There's also interest in the bactericidal and fungicidal activities of related compounds. Bentabed-Ababsa et al. (2010) explored the synthesis of dipyridopyrimidinones and their potential application in combating bacterial and fungal infections (Bentabed-Ababsa et al., 2010).
Eigenschaften
IUPAC Name |
5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O2/c19-14-3-1-10(20)7-12(14)17(25)23-6-5-15-13(9-23)18(26)24-8-11(21)2-4-16(24)22-15/h1-4,7-8H,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVAMAIQLCNBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C(C=CC(=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)
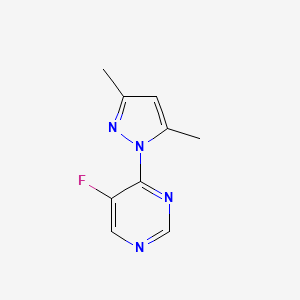

![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)
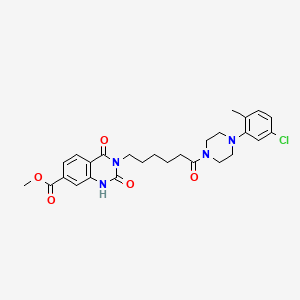

![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-[1-(2,4-Difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2372034.png)
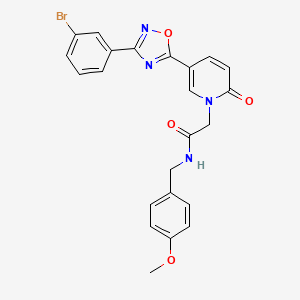
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)
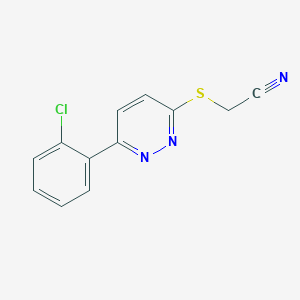
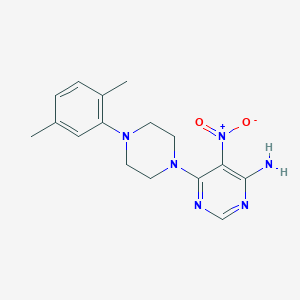
![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)